

In-Depth Technical Guide: 3-(triethoxysilyl)propylsuccinic anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(TRIETHOXYSILYL)PROPYLSUC
CINIC ANHYDRIDE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **3-(triethoxysilyl)propylsuccinic anhydride**, a versatile bifunctional organosilane. The information presented herein is intended to support researchers, scientists, and professionals in drug development in the effective application of this compound.

Chemical and Physical Properties

3-(triethoxysilyl)propylsuccinic anhydride is a silane coupling agent that possesses both an inorganic-reactive triethoxysilyl group and an organic-reactive succinic anhydride group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers.

Property	Value	Reference
CAS Number	93642-68-3	[1]
Molecular Formula	C13H24O6Si	[1][2]
Molecular Weight	304.41 g/mol	[1][3][4]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.07 - 1.08 g/cm ³	[1][4][5]
Boiling Point	152 °C @ 0.4 mmHg	[1]
Refractive Index	~1.4405 @ 20°C	[1][4][5]
Viscosity	20 cSt @ 25°C	[4]
Flash Point	>100 °C	[1][4]

Solubility

3-(triethoxysilyl)propylsuccinic anhydride exhibits solubility in a range of common organic solvents. However, it is insoluble in water and reacts with it upon contact.[2]

Solvent	Solubility	Notes
Water	Insoluble	Reacts with water, leading to hydrolysis of the triethoxysilyl group and the succinic anhydride ring.[2]
Organic Solvents	Soluble	Generally soluble in common organic solvents such as alcohols, ketones, and hydrocarbons. Specific quantitative data is not readily available in published literature.

Stability

The stability of **3-(triethoxysilyl)propylsuccinic anhydride** is influenced by environmental conditions, particularly the presence of moisture, pH, and temperature.

Hydrolytic Stability

The primary mode of degradation for this compound is hydrolysis. Two main reactions occur in the presence of water: the hydrolysis of the triethoxysilyl groups and the ring-opening of the succinic anhydride.

- **Hydrolysis of the Triethoxysilyl Group:** The Si-O-C bonds are susceptible to cleavage by water, leading to the formation of silanol groups (Si-OH) and the release of ethanol.[2][3] This reaction is the initial step for the condensation and formation of a siloxane network on a substrate.
- **Hydrolysis of the Succinic Anhydride Ring:** The anhydride ring can undergo hydrolysis to form the corresponding dicarboxylic acid.[3]

Kinetic studies on the hydrolysis of the anhydride moiety of (3-triethoxysilylpropyl)succinic acid anhydride (TESP-SA) have been performed.[6] The reaction, conducted in an excess of water under acidic conditions, was investigated by monitoring the decrease of the carbonyl stretching band at 1778 cm^{-1} using FT-IR.[6] The study determined the rate constant, Arrhenius activation energy, and frequency factor for this pseudo-first-order reaction.[6] It has been noted that the hydrolysis rate of the anhydride is influenced by both steric and electronic effects of substituents, as well as the pH of the solution.[7] Generally, the reaction rate increases with temperature.[3]

Condition	Effect on Stability
Moisture/Water	Reacts to hydrolyze both the triethoxysilyl and succinic anhydride groups.[2]
pH	Hydrolysis of the succinic anhydride is subject to both acid and base catalysis.[7]
Temperature	Increased temperature accelerates the rate of hydrolysis.[3]

Thermal Stability

While specific thermal degradation studies for **3-(triethoxysilyl)propylsuccinic anhydride** are not widely published, anhydride-functional silanes are generally stable at ambient temperatures in the absence of moisture. At elevated temperatures, thermal decomposition can occur.

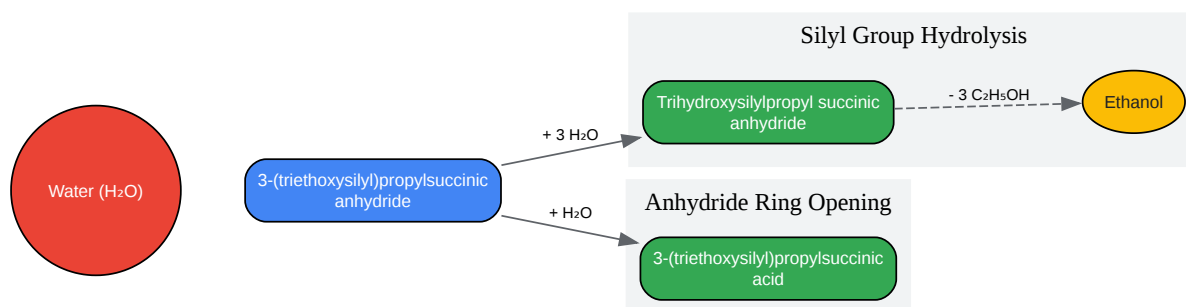
Storage and Handling

For optimal stability, **3-(triethoxysilyl)propylsuccinic anhydride** should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat and sources of ignition.[2] It is incompatible with moisture, water, strong acids, strong bases, and oxidizing agents.

Reaction Pathways and Experimental Workflows

Hydrolysis of 3-(triethoxysilyl)propylsuccinic anhydride

The following diagram illustrates the two primary hydrolysis reactions that occur when **3-(triethoxysilyl)propylsuccinic anhydride** is exposed to water.

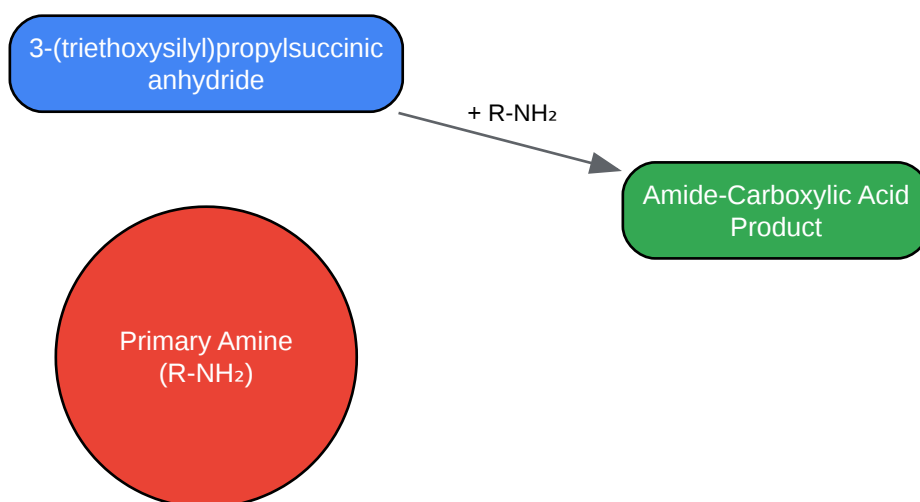


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Caption: Hydrolysis pathways of **3-(triethoxysilyl)propylsuccinic anhydride**.

Ring-Opening Reaction with a Primary Amine

The succinic anhydride moiety readily reacts with primary amines in a ring-opening reaction to form a stable amide linkage.

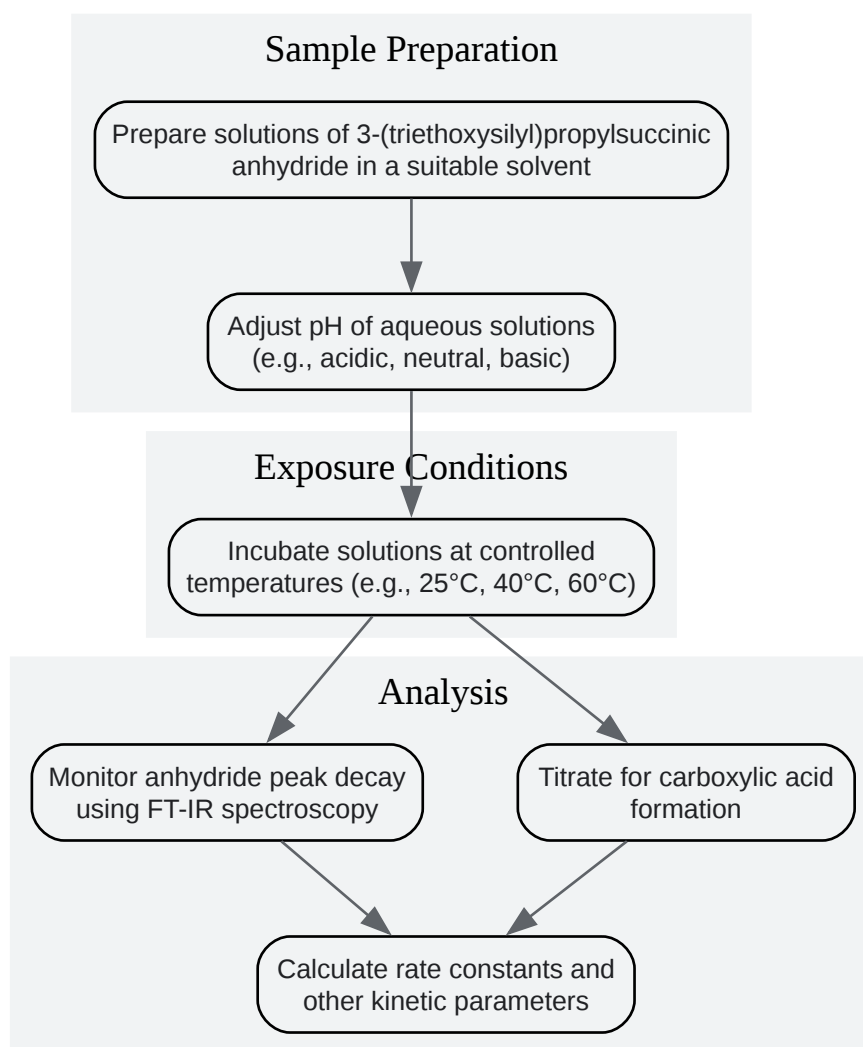


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Caption: Ring-opening reaction with a primary amine.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical workflow for assessing the hydrolytic stability of **3-(triethoxysilyl)propylsuccinic anhydride**.



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Caption: Experimental workflow for hydrolytic stability analysis.

Experimental Protocols

Determination of Solubility (Qualitative and Quantitative)

Objective: To determine the solubility of **3-(triethoxysilyl)propylsuccinic anhydride** in various organic solvents.

Materials:

- **3-(triethoxysilyl)propylsuccinic anhydride**

- A range of organic solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane)
- Vials with caps
- Magnetic stirrer and stir bars
- Analytical balance
- Constant temperature bath

Protocol:

- Qualitative Assessment: a. To a vial containing 1 mL of the chosen solvent, add **3-(triethoxysilyl)propylsuccinic anhydride** dropwise while stirring. b. Observe for miscibility or the formation of a separate phase. c. Record observations as "miscible," "partially soluble," or "insoluble."
- Quantitative Assessment (Isothermal Method): a. Equilibrate a known volume (e.g., 10 mL) of the selected solvent in a sealed vial in a constant temperature bath (e.g., 25 °C). b. Add a pre-weighed excess amount of **3-(triethoxysilyl)propylsuccinic anhydride** to the solvent. c. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. d. Allow the solution to settle, letting any undissolved material sediment. e. Carefully extract a known volume of the clear supernatant. f. Evaporate the solvent from the supernatant under reduced pressure. g. Weigh the remaining residue (the dissolved solute). h. Calculate the solubility in g/100 mL.

Determination of Hydrolytic Stability via FT-IR Spectroscopy

Objective: To monitor the rate of hydrolysis of the succinic anhydride ring in an aqueous solution.

Materials:

- **3-(triethoxysilyl)propylsuccinic anhydride**
- FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe

- Reaction vessel with a stirrer
- Constant temperature water bath
- Aqueous buffer solutions of desired pH
- Organic solvent miscible with water if needed to aid initial dissolution (e.g., acetone)

Protocol:

- Set the constant temperature water bath to the desired reaction temperature.
- Place the reaction vessel in the water bath and add the aqueous buffer solution.
- If using an ATR probe, immerse it into the solution and acquire a background spectrum of the solvent at the reaction temperature.
- Initiate the reaction by adding a known amount of **3-(triethoxysilyl)propylsuccinic anhydride** to the stirred solution.
- Immediately begin collecting FT-IR spectra at regular time intervals.
- Monitor the decrease in the intensity of the characteristic carbonyl stretching bands of the anhydride, typically around 1780 cm^{-1} .
- Analyze the spectral data to determine the concentration of the anhydride over time.
- Plot the concentration versus time and apply appropriate kinetic models (e.g., pseudo-first-order) to determine the hydrolysis rate constant.[6][7]

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- To cite this document: BenchChem. [In-Depth Technical Guide: 3-(triethoxysilyl)propylsuccinic anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033966#3-triethoxysilyl-propylsuccinic-anhydride-solubility-and-stability]

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